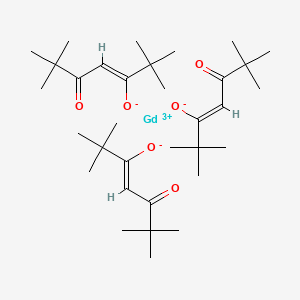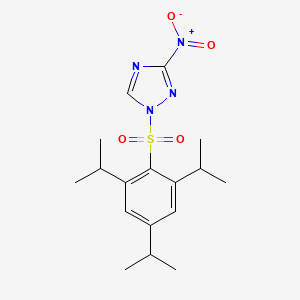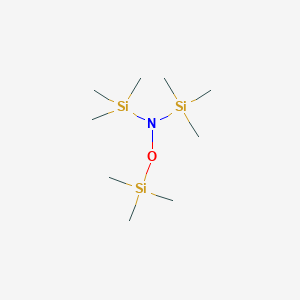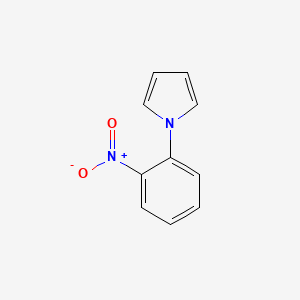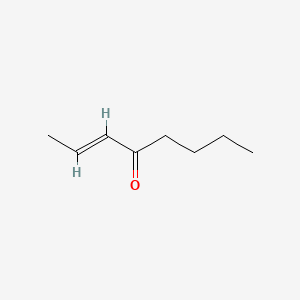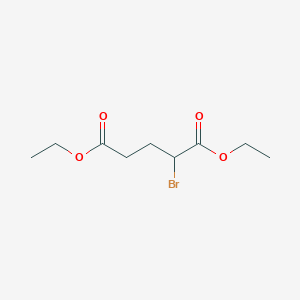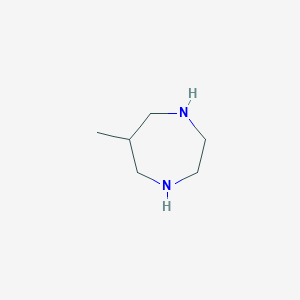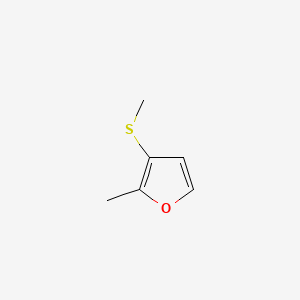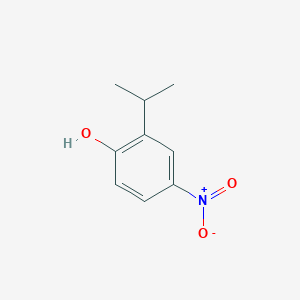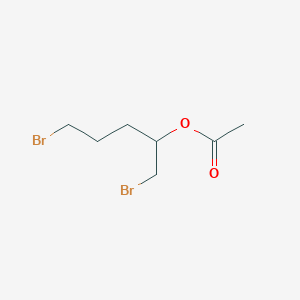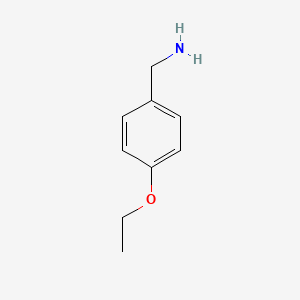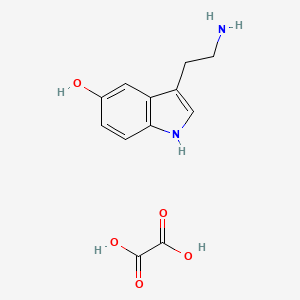
セロトニン水素オキサレート
概要
説明
Serotonin hydrogenoxalate, commonly known as serotonin oxalate, is a derivative of serotonin, a well-known neurotransmitter. Serotonin plays a crucial role in regulating mood, appetite, and sleep, among other physiological functions. The oxalate salt form is often used in scientific research due to its stability and solubility.
科学的研究の応用
Serotonin hydrogenoxalate is widely used in scientific research due to its role as a neurotransmitter. Its applications include:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Studied for its role in cellular signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating mood disorders, anxiety, and depression.
Industry: Used in the production of pharmaceuticals and as a research chemical
作用機序
Target of Action
Serotonin Hydrogenoxalate, also known as 5-Hydroxytryptamine Oxalate Salt, primarily targets serotonin receptors in the body . These receptors are a large family of seven distinct classes based on their structural and functional characteristics . They are involved in regulating a diverse array of physiological signaling pathways and are key players in the pathophysiology of major depressive disorder, bipolar disorder, schizophrenia, and anxiety disorders .
Mode of Action
Serotonin Hydrogenoxalate interacts with its targets, the serotonin receptors, by binding to them . This binding can activate or inhibit the receptors, leading to various physiological responses. For instance, all serotonin receptors, except 5-HT3, are G-protein coupled, seven transmembrane receptors that activate an intracellular second messenger cascade . The 5-HT3 receptor, on the other hand, functions as a ligand-gated ion channel .
Biochemical Pathways
The biochemical pathways affected by Serotonin Hydrogenoxalate are primarily those involving serotonin signaling . Serotonin is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step . By coupling to Gαi, Gαq/11, or Gαs, the serotonin receptors are able to exert their influence on several biochemical pathways that are much further downstream .
Pharmacokinetics
It is known that the bioavailability and pharmacological effects of serotonin and its analogs can be influenced by various factors, including metabolic enzymes and transport proteins .
Result of Action
The molecular and cellular effects of Serotonin Hydrogenoxalate’s action are diverse, given the wide range of physiological functions regulated by serotonin and its receptors . These effects include modulation of neurotransmission, regulation of mood, sleep, appetite, and pain, among others . In the context of the brain-gut circuitry, serotonin receptors regulate gut motility, secretion, emetic reflux, and visceral perception .
生化学分析
Biochemical Properties
Serotonin Hydrogenoxalate exerts its diverse actions by binding to distinct cell membrane receptors . These receptors are involved in regulating a diverse array of physiological signaling pathways and belong to the family of either G protein-coupled receptors (GPCRs) or ligand-gated ion channels .
Cellular Effects
The serotonin transporter (SERT) removes Serotonin Hydrogenoxalate from synaptic, perisynaptic, and other extracellular regions by harnessing the energy from sodium and chloride transmembrane gradients . This diminishes local serotonin concentrations and thus terminates serotonergic neurotransmission .
Molecular Mechanism
The signaling mechanism and efficiency of serotonin receptors depend on their ability to rapidly access multiple conformational states . This conformational plasticity, necessary for the wide variety of functions displayed by serotonin receptors, is regulated by binding to various ligands .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Serotonin hydrogenoxalate typically involves the hydroxylation of tryptamine. One common method includes the use of tryptophan as a starting material, which is then decarboxylated to form tryptamine. The tryptamine undergoes hydroxylation to produce 5-Hydroxytryptamine, which is then reacted with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of Serotonin hydrogenoxalate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used to purify the final product .
化学反応の分析
Types of Reactions
Serotonin hydrogenoxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxyindoleacetic acid.
Reduction: Reduction reactions can convert it back to tryptamine.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 5-Hydroxyindoleacetic acid.
Reduction: Tryptamine.
Substitution: Various substituted tryptamines depending on the reagents used.
類似化合物との比較
Similar Compounds
5-Methoxytryptamine: Another serotonin derivative with similar physiological effects.
N-Methylserotonin: A methylated form of serotonin with distinct pharmacological properties.
5-Hydroxy-N-isopropyltryptamine: A synthetic analog with unique receptor binding profiles
Uniqueness
Serotonin hydrogenoxalate is unique due to its specific binding affinity to serotonin receptors and its stability in the oxalate salt form. This makes it particularly useful in research settings where precise control of experimental conditions is required.
特性
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C2H2O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;3-1(4)2(5)6/h1-2,5-6,12-13H,3-4,11H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBOICJSERLVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433164 | |
| Record name | Serotonin hydrogenoxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3036-16-6, 6662-07-3 | |
| Record name | Serotonin oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3036-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC92519 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Serotonin hydrogenoxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



